1-(3-Isocyanopropyl)piperidine-2-carboxylate

Medicinal Chemistry Multicomponent Reactions Isocyanide Chemistry

Ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate (CAS 602268-66-6) is a piperidine derivative featuring an ethyl ester at the 2-position and a 3-isocyanopropyl substituent at the piperidine nitrogen. Its molecular formula is C12H20N2O2 with a molecular weight of 224.30 g/mol.

Molecular Formula C10H15N2O2-
Molecular Weight 195.24 g/mol
CAS No. 602268-66-6
Cat. No. B12584267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Isocyanopropyl)piperidine-2-carboxylate
CAS602268-66-6
Molecular FormulaC10H15N2O2-
Molecular Weight195.24 g/mol
Structural Identifiers
SMILES[C-]#[N+]CCCN1CCCCC1C(=O)[O-]
InChIInChI=1S/C10H16N2O2/c1-11-6-4-8-12-7-3-2-5-9(12)10(13)14/h9H,2-8H2,(H,13,14)/p-1
InChIKeyHAFDEFJIVMSLSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-Isocyanopropyl)piperidine-2-carboxylate (CAS 602268-66-6) – Key Compound Identifier and Core Properties


Ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate (CAS 602268-66-6) is a piperidine derivative featuring an ethyl ester at the 2-position and a 3-isocyanopropyl substituent at the piperidine nitrogen . Its molecular formula is C12H20N2O2 with a molecular weight of 224.30 g/mol . The compound is also known as 2-piperidinecarboxylic acid, 1-(3-isocyanopropyl)-, ethyl ester (9CI) . This compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, distinguished by its unique isocyanide functional group which enables participation in multicomponent reactions and metal coordination chemistry [1].

Why Ethyl 1-(3-Isocyanopropyl)piperidine-2-carboxylate Cannot Be Substituted with Generic Piperidine Analogs


Substitution of ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate with generic piperidine derivatives or even closely related isomers is not chemically or functionally equivalent due to two critical differentiation factors: (1) the distinct electronic and steric environment conferred by the isocyanide functional group at the 1-position [1], and (2) the regiospecific placement of the carboxylate ester at the 2-position, which creates unique chelation geometry and reactivity profiles . The isocyanide moiety enables participation in Ugi-type multicomponent reactions and transition-metal coordination that isocyanates (e.g., CAS 678183-24-9) cannot replicate [1]. Furthermore, the 2-carboxylate substitution pattern establishes proximity to the piperidine nitrogen, enabling intramolecular interactions that the 3- or 4-positional isomers (CAS 602268-67-7, CAS 602268-68-8) cannot achieve . These differences translate to divergent synthetic utility and potential biological target engagement, making unverified substitution a risk to experimental reproducibility.

Quantitative Differentiation of Ethyl 1-(3-Isocyanopropyl)piperidine-2-carboxylate from Key Analogs and Isomers


Isocyanide vs. Isocyanate: Divergent Reactivity in Multicomponent Reactions

Ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate contains an isocyanide (-NC) functional group, whereas the analogous isocyanate derivative (1-(3-isocyanatopropyl)piperidine, CAS 678183-24-9) contains an isocyanate (-NCO) group. Isocyanides are known to participate in Ugi-type multicomponent reactions (U-3CR) with carboxylic acids and Δ1-piperideines, proceeding in a highly diastereoselective fashion [1]. In contrast, isocyanates typically undergo nucleophilic addition with amines or alcohols, but do not participate in the same multicomponent reactivity manifold . This functional group distinction is qualitative but defines entirely different synthetic pathways and product classes.

Medicinal Chemistry Multicomponent Reactions Isocyanide Chemistry

Positional Isomerism: 2-Carboxylate vs. 3-Carboxylate LogP and PSA Comparison

The 2-carboxylate substitution pattern of ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate creates a distinct physicochemical profile compared to the 3-carboxylate isomer (CAS 602268-67-7). While direct experimental LogP data for the 2-isomer is not publicly available, the 3-carboxylate isomer has a reported calculated LogP of 0.73950 and a topological polar surface area (TPSA) of 29.540 Ų . Given that the 2-position places the ester group closer to the basic piperidine nitrogen, the 2-isomer is expected to exhibit altered intramolecular hydrogen bonding and metal chelation properties compared to the 3- and 4-isomers .

Physicochemical Properties Drug Design ADME Prediction

Purity Specifications: HPLC Purity Data Enabling Reproducible Synthesis

Vendor data indicates that ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate (CAS 602268-66-6) is available at a purity of 99% by HPLC from at least one commercial source . This level of purity is critical for applications where impurities could interfere with sensitive multicomponent reactions or metal-catalyzed processes. While no direct comparative purity data is available for the 3- and 4-carboxylate isomers, the availability of high-purity 2-isomer supports its selection for research requiring reproducible outcomes.

Chemical Purity Quality Control Synthetic Intermediate

Recommended Application Scenarios for Ethyl 1-(3-Isocyanopropyl)piperidine-2-carboxylate Based on Differential Evidence


Multicomponent Reaction (MCR) Scaffold Synthesis

The isocyanide functional group of ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate enables its use as a key building block in Ugi-type three-component reactions (U-3CR) for the diastereoselective synthesis of pipecolic amides [1]. This application leverages the unique reactivity of isocyanides, which is not accessible with isocyanate-containing analogs. Researchers aiming to construct diverse piperidine-based libraries should prioritize this compound over isocyanate derivatives or non-isocyanide piperidine carboxylates.

Metal Coordination and Catalysis Studies

The 2-carboxylate substitution pattern creates a bidentate chelation motif with the piperidine nitrogen, potentially useful in transition metal coordination chemistry . The proximity of the ester carbonyl to the nitrogen may enable formation of stable metal complexes that are not achievable with 3- or 4-carboxylate isomers. This application is inferred from structural features and class-level knowledge of piperidine carboxylate coordination behavior.

Precursor for Piperidine-Based Bioactive Molecules

As a synthetic intermediate with defined purity (99% HPLC), ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate can serve as a precursor for medicinal chemistry programs targeting central nervous system or other therapeutic areas where piperidine scaffolds are prevalent . The specific 2-carboxylate substitution may influence downstream biological activity compared to positional isomers, making it essential to use the correct regioisomer during lead optimization.

Isocyanide-Based Bioconjugation or Probe Development

The isocyanide group may be exploited for bioorthogonal chemistry applications, such as in the synthesis of fluorescent probes or affinity labels, provided the compound's reactivity is compatible with biological systems [1]. This scenario is speculative but grounded in the known utility of isocyanides in chemical biology.

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